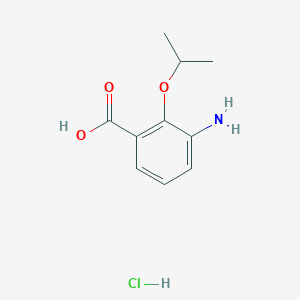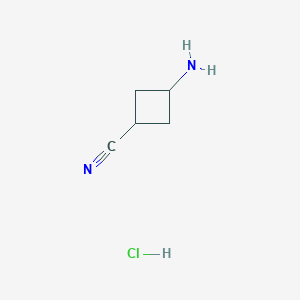![molecular formula C8H14ClNO2 B1529133 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride CAS No. 1523606-22-5](/img/structure/B1529133.png)
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 5-azaspiro[3.4]octane-6-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester, has been reported . The synthesis involved the annulation of the cyclopentane ring and the four-membered ring .Molecular Structure Analysis
The InChI code for 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)6-2-5-8(9-6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H .Physical And Chemical Properties Analysis
The molecular weight of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is 191.66 . It is a powder in physical form . The storage temperature is room temperature .Applications De Recherche Scientifique
Diversity-Oriented Synthesis of Azaspirocycles
The multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane has been utilized for the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds serve as novel building blocks, converted into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes via selective ring-closing metathesis, epoxide opening, or reductive amination. These processes yield functionalized pyrrolidines, piperidines, and azepines, which are significant scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Novel Dipeptide Synthons
The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons demonstrates its potential in peptide synthesis. This compound undergoes expected reactions with carboxylic acids and thioacids, proving its utility as a dipeptide building block in the synthesis of peptides, including the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Cyclopropane-modified Proline Analogue
A novel member of the cyclopropane-modified proline library, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, showcases an innovative synthesis pathway starting from (2S,4R)-4-hydroxyproline. This synthesis employs a modified Simmons–Smith reaction as the key step, under conditions carefully selected to avoid racemization, indicating the compound's significance in medicinal chemistry and drug development (Tymtsunik, Bilenko, Ivon, Grygorenko, & Komarov, 2012).
Construction of Multifunctional Modules for Drug Discovery
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery. This research outlines enantioselective approaches to these spirocycles, emphasizing their potential in facilitating the discovery of new pharmacologically active compounds (Li, Rogers-Evans, & Carreira, 2013).
Efficient Synthesis of Azaspirocyclic Core Structure
A novel strategy employing intramolecular ene reaction of acylnitroso compounds has been developed for constructing the 6-azaspiro[4.5]decane ring system, a core structure found in natural products like halichlorine and the pinnaic acids. This method yields the spirocyclic ene product as a single diastereomer, which is then subjected to highly stereoselective ethynylation, demonstrating a significant advance in the synthesis of complex natural product frameworks (Matsumura, Aoyagi, & Kibayashi, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
5-azaspiro[3.4]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-4-8(5-6)2-1-3-9-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBXEUCKHQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride | |
CAS RN |
1523606-22-5 | |
| Record name | 5-Azaspiro[3.4]octane-2-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)





![tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1529073.png)